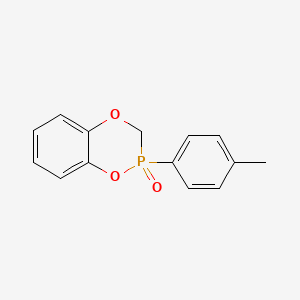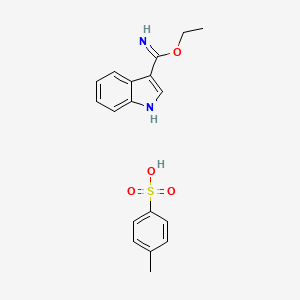
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide, also known as MDPO, is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. MDPO is a phosphine oxide derivative, and it has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is not fully understood, but it is believed to involve the formation of a complex with a metal ion, which then acts as a catalyst for various reactions. 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has also been shown to exhibit antioxidant properties, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide.
実験室実験の利点と制限
One of the main advantages of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is its ease of synthesis and high purity yield. Additionally, 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has shown promising results as a catalyst and chiral ligand in various reactions. However, one limitation of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide. One potential direction is to investigate its potential use as an anticancer agent, and to further understand its mechanism of action. Another direction is to explore its potential use as a catalyst in various reactions, and to optimize its catalytic activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide, and to explore its potential use in other scientific fields.
合成法
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been synthesized using various methods, including the reaction of 4-methylphenylmagnesium bromide with 2,3-dihydro-1,4-benzodioxin-2-one, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-one with 4-methylphenylphosphine oxide in the presence of trifluoroacetic acid. These methods have been optimized to yield high purity and high yield of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide.
科学的研究の応用
2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been extensively studied for its potential applications in various scientific fields. One of the main applications of 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide is in the field of organic synthesis, where it has been used as a catalyst for various reactions. 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, 2-(4-methylphenyl)-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide has been investigated for its potential use in the field of medicinal chemistry, where it has shown promising results as an anticancer agent.
特性
IUPAC Name |
2-(4-methylphenyl)-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O3P/c1-11-6-8-12(9-7-11)18(15)10-16-13-4-2-3-5-14(13)17-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVSNHLHPIMHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P2(=O)COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)


![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)